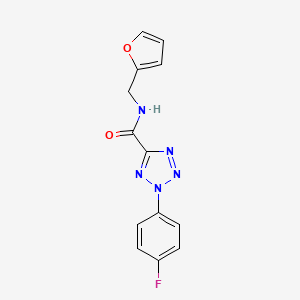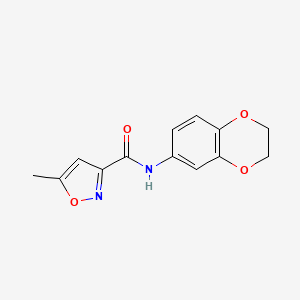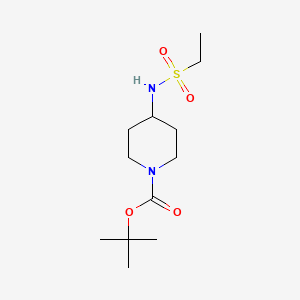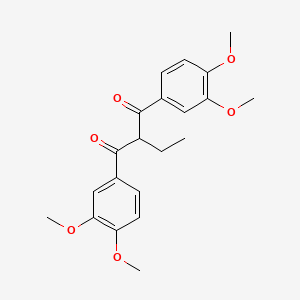
2-(3-Chlorophenoxy)-3-(trifluoromethyl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chlorophenoxy)-3-(trifluoromethyl)quinoxaline is a useful research compound. Its molecular formula is C15H8ClF3N2O and its molecular weight is 324.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Quinoxaline derivatives, including those structurally related to 2-(3-chlorophenoxy)-3-(trifluoromethyl)quinoxaline, have been studied for their effectiveness as corrosion inhibitors. A theoretical study on the inhibition efficiencies of some quinoxaline compounds, including various derivatives, indicated a correlation between the molecular structure of quinoxalines and their inhibition efficiency. Quantum chemical calculations provided insights into their potential as corrosion inhibitors for metals like copper in corrosive environments (Zarrouk et al., 2014).
Electrochromic Materials
Research into quinoxaline derivatives has extended into the development of electrochromic materials. Synthesis and characterization of conducting copolymers of dioxocino- and dithiocino-quinoxalines with bithiophene have shown potential in applications such as electrochromic devices. These devices benefit from the materials' ability to change color in response to electrical stimulation, indicating potential uses in smart windows and displays (Beyazyildirim et al., 2006).
Photoinitiation and Polymerization
A quinoxaline derivative was used as a long-wavelength photosensitizer for diaryliodonium salt photoinitiators, facilitating the photopolymerization of heterocyclic monomers. This highlights the utility of quinoxaline derivatives in the polymerization process, where they can initiate polymerization under specific light conditions, potentially useful in coatings and adhesive technologies (Bulut et al., 2010).
Synthesis and Functionalization
Quinoxaline derivatives have been explored for their applications in the synthesis of various functional molecules. For example, silica bonded S-sulfonic acid was used as a recyclable catalyst for the synthesis of quinoxalines at room temperature, demonstrating an efficient and environmentally friendly method for producing these compounds (Niknam et al., 2009).
Analytical Reagents
Quinoxaline-2-carboxylic acid and its derivatives have been studied for their use as analytical reagents. The solubility products of metal salts and the thermal behaviors of metal complexes established their potential in the gravimetric determination of various metals, showcasing the versatility of quinoxaline derivatives in analytical chemistry applications (Dutt et al., 1968).
Propiedades
IUPAC Name |
2-(3-chlorophenoxy)-3-(trifluoromethyl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF3N2O/c16-9-4-3-5-10(8-9)22-14-13(15(17,18)19)20-11-6-1-2-7-12(11)21-14/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICVIEOOEVCUFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)OC3=CC(=CC=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7-oxo-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B2833498.png)
![N-[(2-chlorophenyl)methyl]-N'-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]ethanediamide](/img/structure/B2833499.png)
![N-(4-bromo-2-fluorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2833500.png)
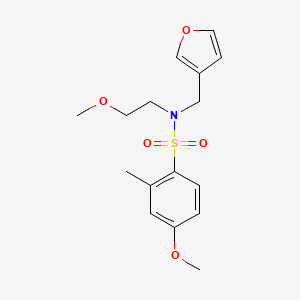
![N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2833505.png)
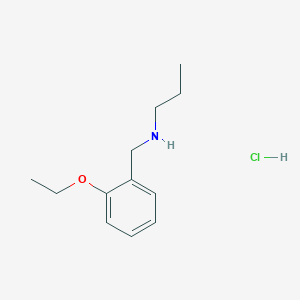
![2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2833508.png)

